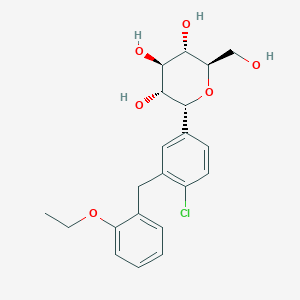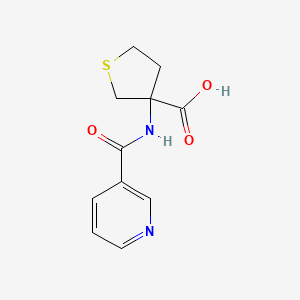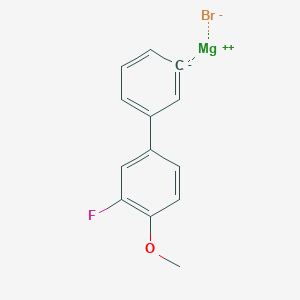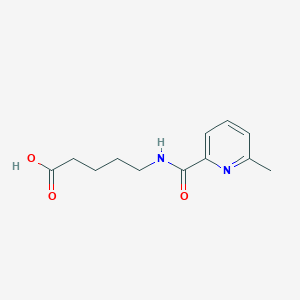
5-(6-Methylpicolinamido)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methylpicolinamido)pentanoic acid is an organic compound with the molecular formula C12H16N2O3. This compound is characterized by the presence of a picolinamide group attached to a pentanoic acid chain. It is a derivative of picolinic acid, which is known for its role in various biological processes.
Preparation Methods
The synthesis of 5-(6-Methylpicolinamido)pentanoic acid typically involves the reaction of 6-methylpicolinic acid with a suitable pentanoic acid derivative. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the picolinic acid and the pentanoic acid derivative . The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(6-Methylpicolinamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the picolinamide group, where nucleophiles such as amines or thiols can replace the existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of 6-methylpicolinic acid and pentanoic acid.
Scientific Research Applications
5-(6-Methylpicolinamido)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential role in biological systems, particularly in the modulation of enzyme activity and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(6-Methylpicolinamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide group can chelate metal ions, which may play a role in its biological activity. Additionally, the compound can modulate the activity of enzymes by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
5-(6-Methylpicolinamido)pentanoic acid can be compared with other similar compounds, such as:
Picolinic acid: The parent compound, which lacks the pentanoic acid chain but shares the picolinamide group.
6-Methylpicolinic acid: Similar to this compound but without the amide linkage to the pentanoic acid chain.
Pentanoic acid derivatives: Compounds with similar pentanoic acid chains but different substituents on the picolinamide group.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in its individual components .
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5-[(6-methylpyridine-2-carbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O3/c1-9-5-4-6-10(14-9)12(17)13-8-3-2-7-11(15)16/h4-6H,2-3,7-8H2,1H3,(H,13,17)(H,15,16) |
InChI Key |
RIMYNVICVAQFNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


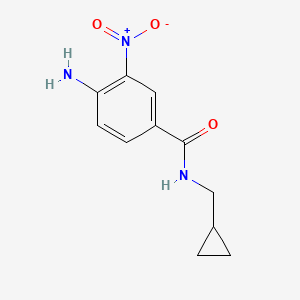
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)

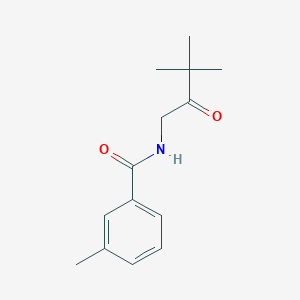
![n-(2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)ethyl)acetamide](/img/structure/B14893187.png)
![2-((6-Methylimidazo[2,1-b]thiazol-5-yl)methylene)malononitrile](/img/structure/B14893193.png)
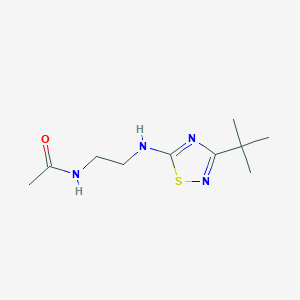

![[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
![(1-Methyl-2-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14893216.png)
